4-tert-butylpyrimidine-5-carboxylic acid
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Overview
Description
4-tert-butylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O2 It features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 4-tert-butylpyrimidine-5-carboxylic acid belongs, exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of pyrimidines, it can be inferred that this compound may interact with its targets (inflammatory mediators) and inhibit their expression and activities . This results in an overall anti-inflammatory effect.
Biochemical Pathways
Given the anti-inflammatory properties of pyrimidines, it can be speculated that this compound may influence pathways related to inflammation and immune response .
Result of Action
Based on the known anti-inflammatory effects of pyrimidines, it can be inferred that this compound may reduce inflammation at the molecular and cellular levels by inhibiting the expression and activities of certain inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring and subsequent introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
4-tert-butylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylpyrimidine-2-carboxylic acid
- 4-tert-butylpyrimidine-6-carboxylic acid
- 4-tert-butylpyrimidine-3-carboxylic acid
Uniqueness
4-tert-butylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the tert-butyl group and carboxylic acid group on the pyrimidine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
1191094-10-6 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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